

# An In-depth Technical Guide to the Photophysical Properties of Gamillus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Gamillus*

Cat. No.: *B1192768*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of the green fluorescent protein **Gamillus**, along with its key photophysical properties. Detailed experimental methodologies and visual representations of experimental workflows are included to facilitate a deeper understanding and practical application of this versatile fluorescent reporter.

## Introduction

**Gamillus** is a monomeric green fluorescent protein (GFP) cloned from the flower hat jellyfish, *Olindias formosa*.<sup>[1][2]</sup> It was developed by researchers at Osaka University and is distinguished by its remarkable acid tolerance, high brightness, rapid maturation, and photostability.<sup>[1][2]</sup> These characteristics make **Gamillus** an invaluable tool for bioimaging, particularly for visualizing molecular and cellular processes within acidic organelles such as lysosomes, endosomes, and autophagosomes, where most other fluorescent proteins lose their fluorescence.<sup>[1][2][3][4]</sup>

## Photophysical Properties

The key photophysical characteristics of **Gamillus** are summarized in the table below, providing a quantitative basis for its utility in various fluorescence-based applications.

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	505 nm	[5]
Emission Maximum ( $\lambda_{em}$ )	524 nm	[5]
Molar Extinction Coefficient ( $\epsilon$ )	75,000 M <sup>-1</sup> cm <sup>-1</sup>	[5]
Quantum Yield (QY)	0.89	[5]
Brightness	66.75	[5]
pKa	3.4	[1][3]
Molecular Weight	25.6 kDa	[5]
Oligomerization State	Monomer	[2][5][6]

\*Brightness is calculated as the product of the Molar Extinction Coefficient and the Quantum Yield.

## Excitation and Emission Spectra

The fluorescence of **Gamillus** is constant over a wide pH range, from 4.5 to 9.0, which encompasses the typical intracellular pH of most cell types.[1][3] This exceptional pH stability is a key advantage over many other GFPs. **Gamillus** also exhibits photochromic behavior; its fluorescence can be decreased by excitation with light in the 457–487 nm or 488–512 nm range and subsequently recovered by irradiation with light in the 352–388 nm range.[6][7] However, when excited within the 440–480 nm range, this photochromism is negligible.[6][7]

## Experimental Protocols

The characterization of **Gamillus**'s photophysical properties involves several key experimental techniques. Below are detailed methodologies for determining the excitation and emission spectra, as well as for assessing its pH stability.

### 4.1. Measurement of Excitation and Emission Spectra

This protocol outlines the general procedure for measuring the fluorescence spectra of a fluorescent protein like **Gamillus** using a spectrofluorometer.

- Protein Purification: Recombinantly express and purify **Gamillus** protein. The purity of the protein solution is critical for accurate spectral measurements.
- Buffer Preparation: Prepare a suitable buffer solution, for example, a phosphate-buffered saline (PBS) at a specific pH (e.g., pH 7.4).
- Sample Preparation: Dilute the purified **Gamillus** protein in the prepared buffer to a concentration that results in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
- Spectrofluorometer Setup:
  - Turn on the spectrofluorometer and allow the lamp to warm up for a stable output.
  - Set the excitation and emission monochromators to the desired wavelength ranges.
  - Use appropriate cutoff filters to minimize scattered light from reaching the detector.[\[8\]](#)
- Excitation Spectrum Measurement:
  - Set the emission monochromator to the wavelength of maximum emission (524 nm for **Gamillus**).
  - Scan the excitation monochromator across a range of wavelengths (e.g., 350 nm to 520 nm).
  - Record the fluorescence intensity at each excitation wavelength to generate the excitation spectrum.
- Emission Spectrum Measurement:
  - Set the excitation monochromator to the wavelength of maximum excitation (505 nm for **Gamillus**).
  - Scan the emission monochromator across a range of wavelengths (e.g., 510 nm to 650 nm).

- Record the fluorescence intensity at each emission wavelength to generate the emission spectrum.
- Data Analysis: Correct the raw spectra for instrument-specific factors, such as lamp intensity and detector response, to obtain the true excitation and emission spectra.

#### 4.2. Determination of Quantum Yield

The quantum yield is determined by comparing the integrated fluorescence intensity of **Gamillus** to that of a standard with a known quantum yield (e.g., fluorescein).

- Prepare Solutions: Prepare solutions of both **Gamillus** and the quantum yield standard with identical absorbance at the same excitation wavelength.
- Measure Fluorescence Spectra: Measure the fluorescence emission spectrum of both solutions under identical experimental conditions (excitation wavelength, slit widths).
- Calculate Quantum Yield: The quantum yield of **Gamillus** (QY\_**Gamillus**) is calculated using the following equation:

$$\text{QY\_Gamillus} = \text{QY\_Standard} * (\text{I\_Gamillus} / \text{I\_Standard}) * (\text{A\_Standard} / \text{A\_Gamillus}) * (\text{n\_Gamillus}^2 / \text{n\_Standard}^2)$$

where:

- QY is the quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent

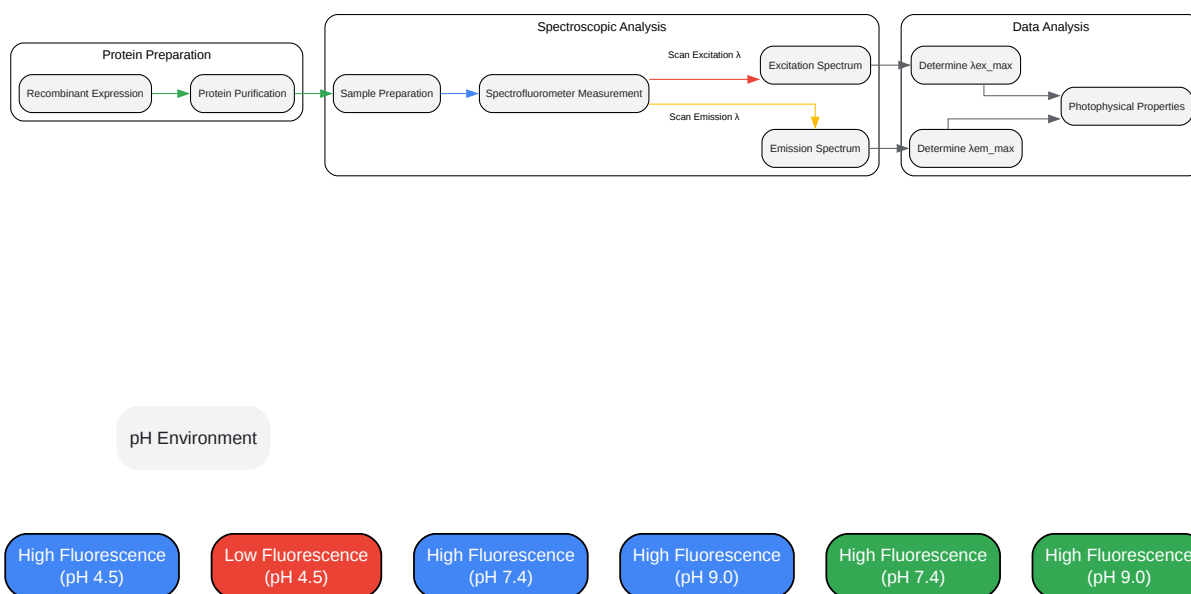
#### 4.3. Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law.

- **Prepare Serial Dilutions:** Prepare a series of dilutions of the purified **Gamillus** protein with known concentrations.
- **Measure Absorbance:** Measure the absorbance of each dilution at the excitation maximum (505 nm) using a spectrophotometer.
- **Plot Data:** Plot the absorbance versus the concentration.
- **Calculate Molar Extinction Coefficient:** The molar extinction coefficient ( $\epsilon$ ) is the slope of the resulting line, as defined by the Beer-Lambert law ( $A = \epsilon cl$ ), where  $A$  is absorbance,  $c$  is concentration, and  $l$  is the path length (typically 1 cm).

## Visualizations

The following diagrams illustrate the experimental workflow for characterizing **Gamillus** and the concept of its pH stability.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. sciencedaily.com [sciencedaily.com]
- 2. Acid-Tolerant Monomeric GFP from *Olindias formosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. Gamillus: Acid-Tolerant Monomeric GFP | Co-creation Bureau, Osaka University [ccb.osaka-u.ac.jp]
- 5. Gamillus0.4 :: Fluorescent Protein Database [fpbase.org]
- 6. Gamillus :: Fluorescent Protein Database [fpbase.org]
- 7. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Green Fluorescent Protein in the SPECTRAmax® GEMINI-XS Spectrofluorometer [moleculardevices.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photophysical Properties of Gamillus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192768#excitation-and-emission-spectra-of-gamillus]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)